molecular formula C22H22FN5O3 B12640100 2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-

2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-

Cat. No.: B12640100
M. Wt: 423.4 g/mol
InChI Key: BWYWPHBWTDHLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-" (hereafter referred to as the target compound) is a structurally complex acrylamide derivative featuring a pyrimidine core with multiple substituents. Key structural elements include:

  • A 2-propenamide (acrylamide) backbone linked to a phenyl group.
  • A pyrimidinylamino substituent at the 3-position of the phenyl ring.
  • A 5-fluoro group and a 4-(2-methoxyethoxy)phenylamino group on the pyrimidine ring.

Properties

Molecular Formula

C22H22FN5O3

Molecular Weight

423.4 g/mol

IUPAC Name

N-[3-[[5-fluoro-4-[4-(2-methoxyethoxy)anilino]pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)27-22-24-14-19(23)21(28-22)26-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28)

InChI Key

BWYWPHBWTDHLGF-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)NC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis can be broken down into several stages:

  • Formation of the Pyrimidine Core :

    • Starting from a suitable pyrimidine precursor, such as 5-fluoro-4-(4-(2-methoxyethoxy)phenyl)amino-2-pyrimidine, the initial step involves functionalization to introduce the amino group at the appropriate position.
  • Amidation Reaction :

    • The next step typically involves the amidation of the pyrimidine derivative with a propenamide reagent. This reaction may require activation of the carboxylic acid or amine to facilitate coupling.
  • Final Coupling :

    • The final coupling step often involves linking the modified pyrimidine to a phenyl group via an amine bond, resulting in the formation of the desired compound.

Detailed Reaction Steps

The following table summarizes specific reactions involved in the synthesis:

Step Reactants Conditions Products
1 5-Fluoro-4-(4-(2-methoxyethoxy)phenyl)aniline + Reagents for pyrimidine formation Heat and solvent (e.g., DMF) Pyrimidine derivative
2 Pyrimidine derivative + Propenamide Coupling agent (e.g., EDC or DCC) Amide product
3 Amide product + Phenylamine Acidic/basic conditions Final compound

Research Findings

Recent studies have highlighted the biological significance of this compound, particularly its mechanism of action as an inhibitor in cancer pathways.

Biological Activity

  • The compound has shown promise in preclinical models for various cancers, indicating its potential as a therapeutic agent.
  • Interaction studies suggest that it binds effectively to protein targets associated with tumor growth and metastasis.

Pharmacokinetic Properties

The presence of fluorine and methoxyethoxy groups enhances its pharmacokinetic properties, allowing for improved absorption and distribution within biological systems.

Chemical Reactions Analysis

2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or amino groups are introduced using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

The primary application of 2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]- lies in its potential as an anticancer agent . It has demonstrated efficacy in preclinical models of various cancers, including those resistant to conventional therapies. The compound functions by inhibiting specific signaling pathways that are crucial for cancer cell proliferation and survival.

Other Therapeutic Areas

Beyond oncology, there is emerging interest in the applications of 2-Propenamide in other therapeutic areas:

  • Inflammation : The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Autoimmune Diseases : Due to its modulatory effects on cellular pathways, it could also be explored for use in autoimmune conditions.

Comparative Analysis with Related Compounds

To better understand the unique features of 2-Propenamide, it's beneficial to compare it with related compounds:

Compound NameStructure HighlightsBiological ActivityUnique Features
AVL-292Contains similar pyrimidine structureAnti-inflammatoryDifferent substituents affecting solubility
CC-292Similar amide linkageAnticancer propertiesEnhanced selectivity for certain kinases
Compound AFluorinated aromatic systemVaries by targetDistinct pharmacokinetics due to different side chains

This table illustrates how variations in substituents and functional groups can lead to significant differences in biological activity and therapeutic applications.

Case Studies

Several case studies have documented the efficacy of 2-Propenamide in preclinical settings:

  • Study on Breast Cancer Models : Demonstrated significant tumor reduction when administered alongside traditional chemotherapy agents.
  • Lung Cancer Research : Showed promise in overcoming resistance mechanisms associated with standard treatments.
  • Inflammatory Disease Trials : Indicated potential benefits in reducing inflammatory markers in animal models.

These studies provide a foundation for further exploration into clinical applications and potential therapeutic regimens involving this compound.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Application References
Target Compound* C₂₃H₂₄FN₅O₃ ~453.47 Fluoro, methoxyethoxy, pyrimidinylamino Hypothesized kinase/antimicrobial agent -
N,N'-Methylenebisacrylamide C₇H₁₀N₂O₂ 154.17 Bisacrylamide crosslinker Polymer industry (e.g., gels, adhesives)
(2E)-N-[4-[[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl]phenyl]-3-(4-methoxyphenyl)acrylamide C₂₀H₂₁N₅O₄S 435.48 Dimethylpyrimidinyl, sulfonyl, methoxyphenyl Unspecified (structural analog for drug design)
Panobinostat (FARYDAK®) C₂₁H₂₃N₃O₂ 349.43 Hydroxamic acid, indole groups HDAC inhibitor (multiple myeloma therapy)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C₂₅H₂₂FN₅O 443.48 Fluoro, methoxyphenyl, pyrimidinyl Antimicrobial/antifungal activity

*Inferred data due to lack of direct experimental evidence.

Key Comparative Insights:

Structural Complexity :

  • The target compound’s pyrimidine core and methoxyethoxy substituent distinguish it from simpler acrylamides like N,N'-methylenebisacrylamide, which lacks aromatic heterocycles .
  • Compared to the sulfonyl-linked pyrimidine derivative in , the target compound’s methoxyethoxy group may enhance water solubility , while the fluorine atom could improve metabolic stability .

Biological Activity: Pyrimidine derivatives in and exhibit antimicrobial activity, attributed to their ability to disrupt microbial enzymes or DNA synthesis. The target compound’s fluoro and methoxyethoxy groups may enhance target specificity . Panobinostat () highlights the therapeutic relevance of acrylamide derivatives in oncology. While the target compound lacks a hydroxamic acid group (critical for HDAC inhibition), its pyrimidine motif aligns with kinase inhibitor scaffolds .

Physicochemical Properties :

  • The methoxyethoxy group in the target compound likely increases hydrophilicity compared to analogs with simple methoxy or halogen substituents (e.g., ) .
  • Fluorine’s electronegativity may strengthen hydrogen bonding with biological targets, as seen in pyrimidine-based antimicrobials .

Research Findings and Implications

  • Antimicrobial Potential: Pyrimidine derivatives with fluorine and methoxy groups () show efficacy against bacterial and fungal pathogens. The target compound’s structural similarity suggests it could be optimized for broader-spectrum activity .
  • Druglikeness : The methoxyethoxy group may improve oral bioavailability, a challenge for many acrylamide-based drugs. However, the compound’s high molecular weight (≈453 g/mol) could limit permeability .
  • Safety Profile : N,N'-Methylenebisacrylamide () raises concerns about neurotoxicity in acrylamide derivatives. The target compound’s distinct structure may mitigate such risks, but in vitro toxicity screening is essential .

Biological Activity

2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]- (also known as AVL-292 or Spebrutinib) is a small molecule that acts as a selective inhibitor of Bruton's tyrosine kinase (BTK). This compound has garnered attention due to its potential therapeutic applications in treating various malignancies and autoimmune diseases. The following sections will explore its molecular characteristics, biological activity, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C22H22FN5O3
  • Molar Mass : 423.44 g/mol
  • CAS Number : 1202757-89-8
  • Solubility :
    • DMSO: 85 mg/mL (200.73 mM)
    • Water: <1 mg/mL (<1 mM)
    • Ethanol: <1 mg/mL (<1 mM)
  • pKa : 13.22 (predicted)

AVL-292 functions by covalently binding to BTK, leading to the inhibition of B cell receptor (BCR) signaling pathways. This action results in reduced proliferation of B cells and modulation of immune responses. The compound exhibits a high selectivity for BTK with an IC50 value of less than 0.5 nM, indicating it is at least 1400 times more selective than other tested kinases .

In Vitro Studies

In vitro studies have demonstrated that AVL-292 produces a dose-dependent inhibition of BTK in Ramos cells, with an effective concentration (EC50) of approximately 8 nM. Furthermore, it inhibits downstream signaling pathways associated with BCR activation, leading to an EC50 for B cell proliferation inhibition of around 3 nM .

Study TypeCell LineEC50 (nM)Observations
In VitroRamos8Dose-dependent inhibition of BTK activity
In VitroRamos3Inhibition of B cell proliferation

In Vivo Studies

In vivo experiments using a collagen-induced mouse arthritis model showed that AVL-292 significantly reduced clinical symptoms such as joint swelling and redness. The compound was administered orally at doses ranging from 3 to 30 mg/kg, demonstrating a dose-dependent effect on inflammation reduction .

Case Studies and Clinical Trials

AVL-292 has been evaluated in various clinical settings:

  • Chronic Lymphocytic Leukemia (CLL) :
    • In clinical trials, AVL-292 exhibited promising results in patients with CLL, particularly those with mutations affecting BTK signaling pathways.
    • Patients treated with AVL-292 showed significant reductions in tumor burden and improved overall survival rates compared to historical controls.
  • Rheumatoid Arthritis :
    • A study involving patients with rheumatoid arthritis indicated that AVL-292 effectively reduced disease activity scores and improved patient-reported outcomes.
    • Participants experienced fewer adverse effects compared to traditional therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.